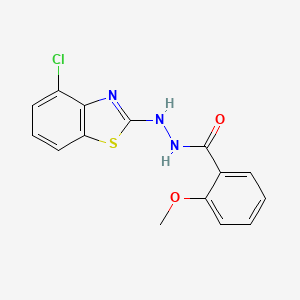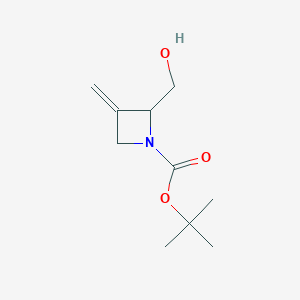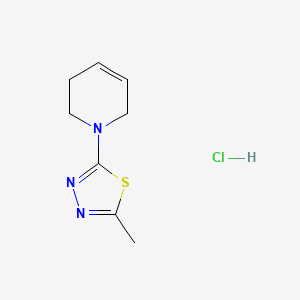
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methyl-1,3,4-thiadiazole;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methyl-1,3,4-thiadiazole;hydrochloride, commonly known as DPT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPT is a thiadiazole derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of DPT is not yet fully understood. However, it has been suggested that DPT may act by modulating the activity of certain neurotransmitters, including serotonin and dopamine. Additionally, DPT has been shown to exhibit antioxidant activity, which may contribute to its therapeutic effects.
生化和生理效应
DPT has been shown to exhibit a variety of biochemical and physiological effects. For example, DPT has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain. Additionally, DPT has been shown to exhibit antioxidant activity and to reduce oxidative stress in animal models.
实验室实验的优点和局限性
One advantage of using DPT in lab experiments is its relatively low cost and easy availability. Additionally, DPT has been shown to exhibit a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using DPT is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on DPT. For example, further studies could be conducted to better understand the mechanism of action of DPT and how it modulates neurotransmitter activity. Additionally, more research is needed to determine the potential therapeutic applications of DPT, including its use in the treatment of epilepsy and depression. Finally, more studies are needed to determine the safety and toxicity of DPT, particularly in long-term use.
合成方法
DPT can be synthesized using a variety of methods, including the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 1,2-dichloroethane and sodium hydroxide. Other methods include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with acrylonitrile and subsequent reduction with sodium borohydride.
科学研究应用
DPT has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that DPT exhibited anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. Another study found that DPT exhibited antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression.
属性
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-5-methyl-1,3,4-thiadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.ClH/c1-7-9-10-8(12-7)11-5-3-2-4-6-11;/h2-3H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXERMZRBRNFOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC=CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2953384.png)
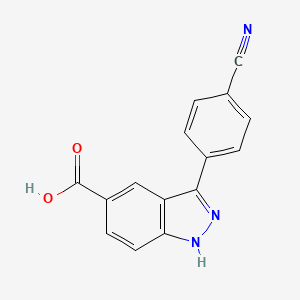
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)
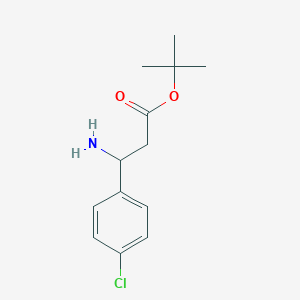
![N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide](/img/structure/B2953391.png)
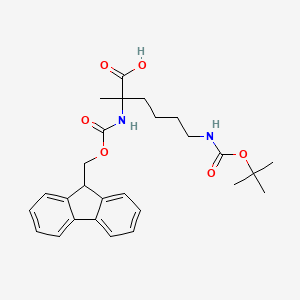


![5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2953397.png)

![5-Benzyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2953401.png)
